molecular formula C10H19NOS B2449992 2-Thiomorpholinocyclohexan-1-ol CAS No. 1179877-00-9

2-Thiomorpholinocyclohexan-1-ol

Cat. No.: B2449992
CAS No.: 1179877-00-9
M. Wt: 201.33
InChI Key: RFNFOMXRJQQRMJ-UHFFFAOYSA-N
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Description

2-Thiomorpholinocyclohexan-1-ol is an organic compound that features a thiomorpholine ring fused to a cyclohexanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiomorpholinocyclohexan-1-ol typically involves the reaction of thiomorpholine with cyclohexanone under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of thiomorpholine to cyclohexanone, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-Thiomorpholinocyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiomorpholine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, reduced alcohols, and substituted thiomorpholine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Thiomorpholinocyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Thiomorpholinocyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The thiomorpholine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar in structure but lacks the thiomorpholine ring.

    Thiomorpholine: Contains the thiomorpholine ring but lacks the cyclohexanol structure.

    Morpholinocyclohexanol: Similar but contains a morpholine ring instead of a thiomorpholine ring.

Uniqueness

2-Thiomorpholinocyclohexan-1-ol is unique due to the presence of both the thiomorpholine ring and the cyclohexanol structure, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-thiomorpholin-4-ylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOS/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9-10,12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNFOMXRJQQRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCSCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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